molecular formula C18H13N3O2S2 B11620427 N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide

N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide

Cat. No.: B11620427
M. Wt: 367.4 g/mol
InChI Key: SKVYQQGGXSNAQW-GVEAZFNLSA-N
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Description

N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylprop-2-enylidene group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide typically involves the condensation of isonicotinamide with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylprop-2-enylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-{(5Z)-5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide
  • N-tert-butyl-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide
  • N-({(5Z)-2,4-Dioxo-5-[(2E)-3-phenyl-2-propen-1-ylidene]-1,3-thiazolidin-3-yl}methyl)-N-propyl-1-propanaminium

Uniqueness

N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide is unique due to its combination of a thiazolidinone ring and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H13N3O2S2/c22-16(14-9-11-19-12-10-14)20-21-17(23)15(25-18(21)24)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,22)/b7-4+,15-8-

InChI Key

SKVYQQGGXSNAQW-GVEAZFNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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